

Detecting Sialyl-Lewis X Expression by Flow Cytometry: An Application Note and Protocol

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Compound of Interest

Compound Name: Sialyl-lewisx

Cat. No.: B15088726

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Introduction

Sialyl-Lewis X (sLeX), also known as CD15s or SSEA-1, is a crucial tetrasaccharide carbohydrate antigen involved in a variety of cell-to-cell recognition processes.[1] It is prominently expressed on the surface of leukocytes and endothelial cells, where it functions as a key ligand for selectins (E-selectin and P-selectin), mediating the initial steps of leukocyte tethering and rolling during inflammation.[1] Beyond its physiological role, sLeX is a well-established tumor-associated antigen.[2] Its overexpression on cancer cells is correlated with increased metastatic potential and poor prognosis in several cancers, including lung, colon, and pancreatic cancer.[2][3] This is attributed to the role of sLeX in facilitating the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade.[3][4]

Flow cytometry is a powerful technique for the sensitive and quantitative detection of sLeX expression on the cell surface.[5] This application note provides a detailed protocol for the immunofluorescent staining and flow cytometric analysis of sLeX on various cell types. Additionally, it offers insights into data interpretation and summarizes key quantitative parameters for successful experimental design.

Materials and Reagents

This protocol is intended as a guideline. Optimal conditions, including antibody concentrations and incubation times, should be determined empirically for each specific cell type and experimental setup.

Reagent	Supplier (Example)	Catalog Number (Example)
Anti-Sialyl-Lewis X Antibody (Clone KM93)	MilliporeSigma	MAB2098
Anti-Sialyl-Lewis X Antibody (Clone CSLEX1)	BD Biosciences	551344
Anti-Sialyl-Lewis X Antibody (Clone FH6)	Sony Biotechnology	L-240050
Isotype Control Antibody (e.g., Mouse IgM)	BioLegend	400802
Fluorochrome-conjugated Secondary Antibody	Thermo Fisher	A-21235
Flow Cytometry Staining Buffer	BioLegend	420201
Fc Receptor Blocking Solution (e.g., Human TruStain FcX™)	BioLegend	422301
Propidium Iodide or other viability dye	Thermo Fisher	P1304MP

Experimental Protocol

This protocol describes the cell surface staining of sLeX for flow cytometric analysis.

Cell Preparation

- Prepare a single-cell suspension from either cultured cell lines or primary tissues. For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to preserve cell surface epitopes.
- Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and resuspending the pellet.

- Count the cells and adjust the concentration to 1×10^7 cells/mL in cold Flow Cytometry Staining Buffer.
- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into individual flow cytometry tubes.

Fc Receptor Blocking

- To prevent non-specific binding of antibodies to Fc receptors, it is crucial to block these sites.
- For human cells, add 5 μ L of Human TruStain FcX™ (or an equivalent Fc blocking reagent) to each 100 μ L of cell suspension.[6]
- Incubate for 10 minutes at room temperature. Do not wash the cells after this step.

Primary Antibody Staining

- Prepare the primary anti-sLeX antibody at the predetermined optimal concentration in Flow Cytometry Staining Buffer. A typical starting concentration is 1-5 μ g/mL.
- Add the diluted primary antibody to the cell suspension.
- For the negative control, add an equivalent concentration of the corresponding isotype control antibody (e.g., Mouse IgM) to a separate tube.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.

Secondary Antibody Staining (for unconjugated primary antibodies)

- If using an unconjugated primary antibody, prepare the appropriate fluorochrome-conjugated secondary antibody at its optimal dilution in Flow Cytometry Staining Buffer.
- Resuspend the cell pellet in the diluted secondary antibody solution.
- Incubate for 30 minutes at 4°C in the dark.

- Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in step 3.5.

Viability Staining and Sample Acquisition

- Resuspend the final cell pellet in 500 μ L of cold Flow Cytometry Staining Buffer.
- Just before analysis, add a viability dye such as Propidium Iodide (PI) or DAPI to a final concentration of 1 μ g/mL to exclude dead cells from the analysis.
- Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events for statistically significant analysis (typically 10,000-50,000 events in the live-cell gate).

Data Analysis and Interpretation

- **Gating Strategy:** First, gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) characteristics. Subsequently, gate on live cells by excluding cells positive for the viability dye.
- **Isotype Control:** Use the isotype control sample to set the gate for sLeX-positive cells. The isotype control helps to account for non-specific antibody binding.
- **Quantification:** The percentage of sLeX-positive cells and the mean fluorescence intensity (MFI) of the positive population can be determined. The MFI provides a relative measure of the antigen expression level.

Quantitative Data Summary

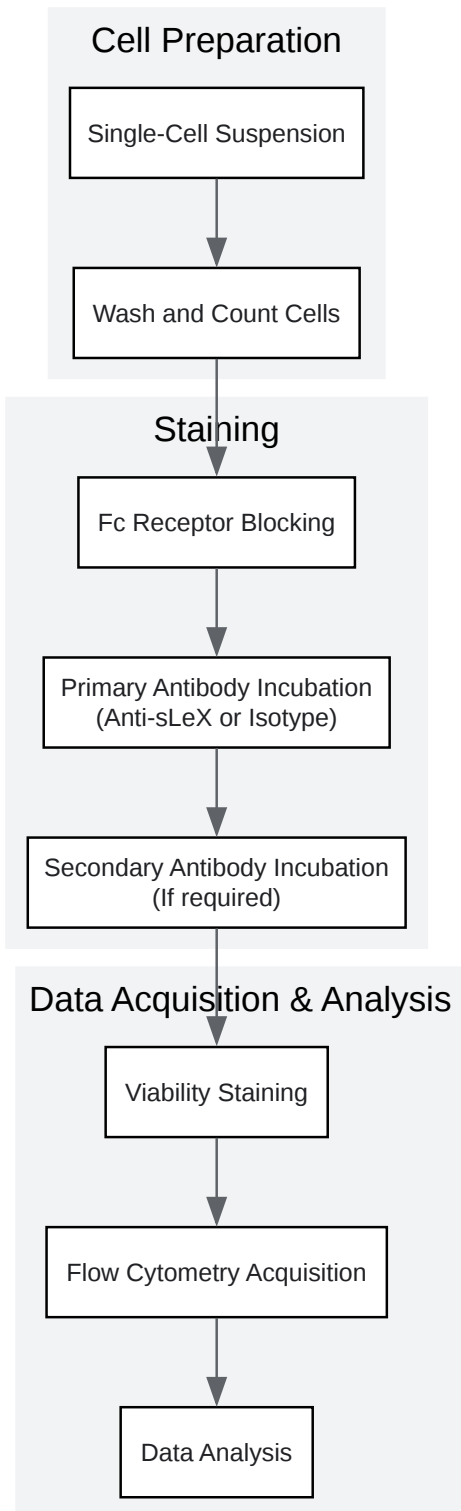
The following table summarizes typical quantitative data for sLeX expression on various cancer cell lines as reported in the literature. Note that expression levels can vary depending on cell culture conditions and passage number.

Cell Line	Cancer Type	sLeX Expression (% Positive Cells)	Antibody Clone	Reference
UMSCC-103	Head and Neck Squamous Cell Carcinoma	High (among others tested)	Not Specified	[7]
UMSCC-14B	Head and Neck Squamous Cell Carcinoma	High (among others tested)	Not Specified	[7]
A549	Lung Cancer	Positive	Not Specified	[8]
HCT 116	Colon Cancer	Positive	Not Specified	[8]
BxPC-3	Pancreatic Cancer	Positive	KM-93, 2H5	[9]
MeWo-FTIII	Melanoma (transfected)	High	CSLEX-1	[3]

Visualizations

Experimental Workflow

Experimental Workflow for sLeX Detection by Flow Cytometry

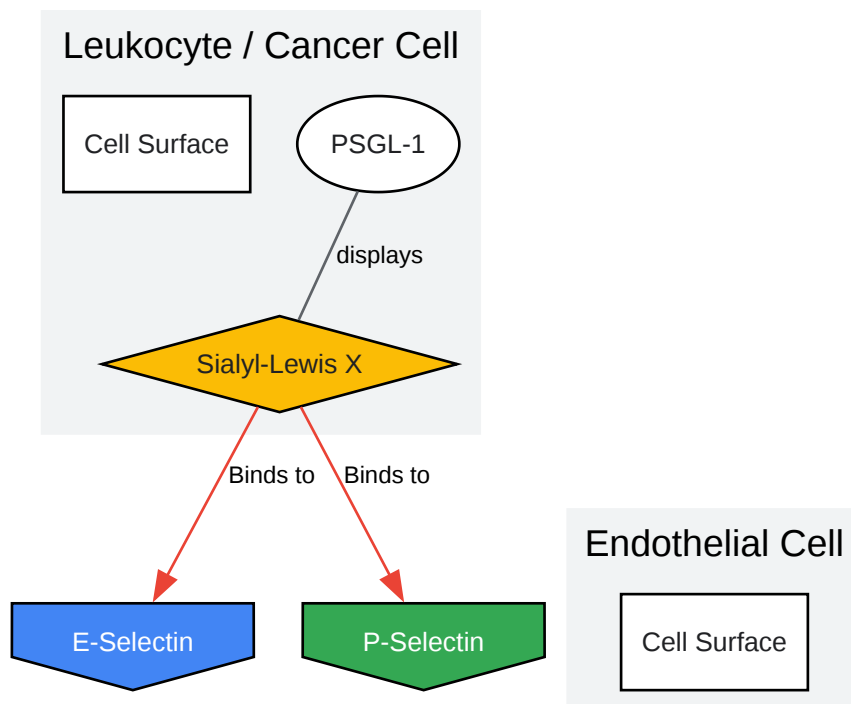


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Caption: Workflow for sLeX detection by flow cytometry.

Sialyl-Lewis X Mediated Cell Adhesion Pathway

sLeX-Mediated Leukocyte-Endothelial Adhesion



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Caption: sLeX interaction with selectins on endothelial cells.

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